2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
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Overview
Description
2-(2-Methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a unique combination of functional groups and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the [1,2,4]triazolo[4,3-a]pyridine core, which can be synthesized via cyclization reactions involving hydrazinylpyridines and chloroethynylphosphonates . The isoquinoline moiety is then introduced through a series of condensation and cyclization reactions, often involving intermediates such as 2-methoxyethylamine and various carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methoxyethyl group or the isoquinoline ring, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyethyl group might yield a carboxylic acid, while reduction of the carbonyl group would produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology and Medicine
In biological and medicinal research, 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The triazolopyridine moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methoxyethyl)-1-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
- 2-(2-Methoxyethyl)-1-oxo-N-(quinolin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
Uniqueness
Compared to similar compounds, 2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to the presence of the [1,2,4]triazolo[4,3-a]pyridine moiety. This structural feature imparts unique electronic and steric properties, potentially enhancing its biological activity and specificity.
Properties
Molecular Formula |
C20H19N5O3 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H19N5O3/c1-28-11-10-24-13-16(14-6-2-3-7-15(14)20(24)27)19(26)21-12-18-23-22-17-8-4-5-9-25(17)18/h2-9,13H,10-12H2,1H3,(H,21,26) |
InChI Key |
GTELGORJHAKQOL-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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